molecular formula C10H21NO3 B6262941 CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 230637-45-3

CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER

Cat. No.: B6262941
CAS No.: 230637-45-3
M. Wt: 203.3
InChI Key:
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Description

CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER is a chemical compound with the molecular formula C10H21NO3. It is a derivative of carbamic acid and is characterized by the presence of an ethyl group and a hydroxypropyl group attached to the carbamate structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER typically involves the reaction of [(1S)-1-ETHYL-3-HYDROXYPROPYL]amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysis, which offers advantages such as high enantioselectivity and environmentally friendly conditions. Biocatalytic systems, including whole-cell and isolated enzyme systems, are employed to produce complex molecules efficiently .

Chemical Reactions Analysis

Types of Reactions

CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted carbamates.

Scientific Research Applications

CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER involves its interaction with specific molecular targets and pathways. The hydroxypropyl group allows for hydrogen bonding and other interactions with enzymes and receptors, facilitating its role in biochemical processes. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • CARBAMIC ACID, [(1S)-1-METHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER
  • CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYBUTYL]-, 1,1-DIMETHYLETHYL ESTER
  • CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYCYCLOPROPYL]-, 1,1-DIMETHYLETHYL ESTER

Uniqueness

CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl and hydroxypropyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

230637-45-3

Molecular Formula

C10H21NO3

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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